2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid typically involves the condensation of furan-2-carbaldehyde with 2-aminobenzenesulfonic acid under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid involves its interaction with various molecular targets and pathways. The furan ring and imine linkage allow it to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also induce oxidative stress in microbial cells, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid.
2-Aminobenzenesulfonic acid: Another precursor used in the synthesis.
Furan-2,5-dicarboxylic acid: A product of the oxidation of the furan ring.
Uniqueness
2-((2-(Furan-2-yl)-2-oxoethylidene)amino)benzenesulfonic acid is unique due to its combination of a furan ring, imine linkage, and sulfonic acid group.
Eigenschaften
CAS-Nummer |
88847-01-2 |
---|---|
Molekularformel |
C12H9NO5S |
Molekulargewicht |
279.27 g/mol |
IUPAC-Name |
2-[[2-(furan-2-yl)-2-oxoethylidene]amino]benzenesulfonic acid |
InChI |
InChI=1S/C12H9NO5S/c14-10(11-5-3-7-18-11)8-13-9-4-1-2-6-12(9)19(15,16)17/h1-8H,(H,15,16,17) |
InChI-Schlüssel |
SANAKNSLYMKZFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=CC(=O)C2=CC=CO2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.